molecular formula C26H27NO2 B2774474 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide CAS No. 1421481-97-1

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2774474
CAS No.: 1421481-97-1
M. Wt: 385.507
InChI Key: IRICDKUIPZFCLA-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydronaphthalene core, a hydroxyl group, and a diphenylpropanamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps. One common approach is the reaction of 2-hydroxy-1,2,3,4-tetrahydronaphthalene with a suitable alkylating agent to introduce the methyl group. This intermediate is then reacted with 3,3-diphenylpropanoic acid or its derivatives under amide formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3 (for nitration), Br2 (for bromination)

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzamide
  • N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide
  • N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzenesulfonamide

Uniqueness

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide is unique due to its specific structural features, including the diphenylpropanamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c28-25(27-19-26(29)16-15-20-9-7-8-14-23(20)18-26)17-24(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,24,29H,15-19H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRICDKUIPZFCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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